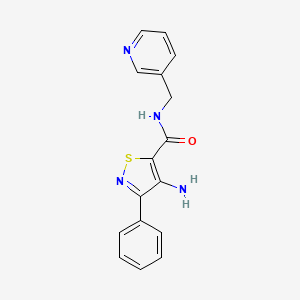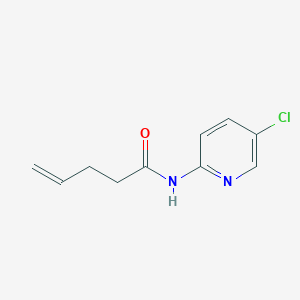
N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a fluorophenyl group and a methoxyphenyl group attached to the thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-fluoroaniline with 4-methoxybenzaldehyde in the presence of a thiazole-forming reagent, such as thiourea. The reaction is usually carried out in a solvent like ethanol or acetic acid, and the mixture is heated to promote the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thiazole ring to a dihydrothiazole derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. For example, halogenation can introduce additional halogen atoms, while nucleophilic substitution can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents (dichloromethane, toluene).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated derivatives, substituted thiazoles.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which are valuable in organic synthesis and materials science.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties. It can be used in the development of new antibiotics and antifungal agents.
Medicine: Research has indicated its potential as a lead compound for the development of drugs targeting specific enzymes or receptors. It may have applications in treating diseases such as cancer and infectious diseases.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it could inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets would depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- N-(4-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
- N-(4-bromophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
- N-(4-methylphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
Uniqueness
N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets. This makes it a valuable compound for drug development and other applications where specific interactions and stability are crucial.
属性
IUPAC Name |
N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c1-20-14-8-2-11(3-9-14)15-10-21-16(19-15)18-13-6-4-12(17)5-7-13/h2-10H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZVBZPVJMGBPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-3-(1H-indol-3-yl)propan-1-one](/img/structure/B7549218.png)
![2-(4-chlorophenoxy)-1-[5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-ethanone](/img/structure/B7549226.png)
![4-methyl-8-[(5-methyl-2-furyl)methyl]-2-phenyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B7549238.png)


![N-(1H-1,3-Benzodiazol-2-YL)-2-[(3,5-difluorophenyl)formamido]acetamide](/img/structure/B7549252.png)
![N-(4-ethoxyphenyl)-4-(2-pyridyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B7549267.png)

![N-([1,2,4]triazolo[4,3-a]pyridin-3-yl)oxolane-2-carboxamide](/img/structure/B7549281.png)

![2-[1-oxo-1-(3-phenylazetidin-1-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B7549291.png)
![3,5,5-trimethyl-N-[2-(2H-tetrazol-5-yl)phenyl]hexanamide](/img/structure/B7549297.png)


